molecular formula C11H19NO4 B6209219 tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate CAS No. 2758001-43-1

tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B6209219
CAS No.: 2758001-43-1
M. Wt: 229.27 g/mol
InChI Key: XTUGCPBNKRXCMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a four-membered nitrogen-containing ring with two distinct substituents at position 3: a formyl (CHO) group and a methoxymethyl (CH2OCH3) group. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. The formyl group offers reactivity for nucleophilic additions or reductions, while the methoxymethyl group introduces steric bulk and moderate electron-donating effects. This compound is likely utilized as a pharmaceutical intermediate or building block for complex heterocycles .

Properties

CAS No.

2758001-43-1

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h7H,5-6,8H2,1-4H3

InChI Key

XTUGCPBNKRXCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COC)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Methoxymethylation

The introduction of the methoxymethyl group is achieved via Grignard addition to the ketone intermediate. Methyl magnesium bromide (3M in THF) reacts with tert-butyl 3-oxoazetidine-1-carboxylate under inert conditions:

Reaction Conditions

  • Solvent: Anhydrous THF or diethyl ether

  • Temperature: 0°C to room temperature

  • Quenching: Saturated NH₄Cl solution

Example Protocol

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (5.9 mmol) in THF (10 mL).

  • Add methyl magnesium bromide (1.5 equiv) dropwise at 0°C.

  • Stir for 1–3 hours, then quench with NH₄Cl.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:EtOAc = 1:1).

Yield : 78–99%

Challenges in Geminal Functionalization

Direct geminal addition of methoxymethyl and formyl groups is sterically and electronically challenging. Sequential functionalization is required, often involving:

  • Methoxymethyl introduction via Grignard or organozinc reagents.

  • Oxidation of a hydroxymethyl intermediate to formyl.

Oxidation of Hydroxymethyl to Formyl Group

IBX-Mediated Oxidation

The oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the formyl derivative is efficiently achieved using 2-iodoxybenzoic acid (IBX):

Reaction Conditions

  • Solvent: Ethyl acetate

  • Temperature: Reflux (80–100°C)

  • Stoichiometry: 2.0 equiv IBX

Example Protocol

  • Combine tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (112 mmol) with IBX (224 mmol) in ethyl acetate (500 mL).

  • Reflux overnight, cool, and filter.

  • Concentrate the filtrate to obtain tert-butyl 3-formylazetidine-1-carboxylate as a yellow oil.

Yield : 99%

Key Data

ParameterValue
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
¹H NMR (CDCl₃)δ 9.85 (d, J=2.0 Hz, 3H)

Sequential Methoxymethylation and Oxidation

Stepwise Synthesis Pathway

  • Methoxymethyl Ether Formation

    • React tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with methyl iodide (1.2 equiv) and NaH in THF.

    • Stir at 0°C for 1 hour, then warm to room temperature.

  • Oxidation to Formyl

    • Subject the methoxymethyl intermediate to IBX oxidation as described in Section 3.1.

Challenges

  • Selectivity : Ensuring mono-alkylation without over-alkylation.

  • Stability : The formyl group is prone to hydration; anhydrous conditions are critical.

Alternative Pathways and Emerging Methods

Reductive Amination Approaches

Recent studies explore reductive amination of tert-butyl 3-aminoazetidine-1-carboxylate with formaldehyde and methoxyacetaldehyde. However, yields remain suboptimal (<50%).

Enzymatic Oxidation

Preliminary work using alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) shows potential for enantioselective oxidation but requires optimization for scale-up.

Industrial-Scale Synthesis Considerations

Purification Strategies

  • Chromatography : Standard for lab-scale (60–120 silica gel, EtOAc/hexane).

  • Crystallization : Tert-butyl esters often crystallize from hexane/EtOAc mixtures.

Comparative Analysis of Methods

MethodYieldCostScalability
Grignard + IBX85–99%HighModerate
Reductive Amination<50%LowPoor
Enzymatic Oxidation30–40%MediumHigh

Key Insight : The Grignard/IBX route remains the most reliable despite cost barriers .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the biological activity of azetidine-containing molecules .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is not well-studied. as an azetidine derivative, it is likely to interact with biological targets through its nitrogen-containing ring structure. The formyl and methoxymethyl groups may also play a role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related azetidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Synthesis Method Applications
tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate Formyl, Methoxymethyl C12H19NO4 (hypothetical) 257.28 (calc.) Not reported Likely stepwise functionalization Pharmaceutical intermediate, heterocycle synthesis
tert-Butyl 3-formylazetidine-1-carboxylate Formyl C9H15NO3 185.22 Boiling point: 305.4±35.0°C; soluble in DMSO Formylation via n-BuLi-mediated reaction Aldehyde-based derivatization
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Methoxy ester C11H17NO4 235.26 (calc.) White solid (91% yield) Base-catalyzed aza-Michael addition Precursor for amide synthesis
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyano C10H12N2O2 200.22 (calc.) Not reported General Procedure A (base-mediated) Building block for cyano-containing heterocycles
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, Hydroxymethyl C9H18N2O3 202.25 Solid; soluble in polar solvents Multi-step protection/deprotection Peptide coupling, drug candidates

Substituent Effects on Reactivity and Stability

  • Formyl vs. Ester Groups : The formyl group in the target compound and ’s analog is highly reactive toward nucleophiles (e.g., amines, hydrides), enabling imine formation or reductions. In contrast, the methoxy ester in ’s compound is less reactive, favoring hydrolysis or transesterification .
  • Methoxymethyl vs. Hydroxymethyl: The methoxymethyl group (target compound) provides lipophilicity and steric hindrance, enhancing solubility in organic solvents.
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group () withdraws electrons, polarizing the azetidine ring and facilitating electrophilic substitutions.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate, and how can reaction conditions be fine-tuned to maximize yield?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Azetidine ring functionalization : Introducing the methoxymethyl and formyl groups via nucleophilic substitution or oxidation reactions under controlled pH and temperature (e.g., using NaH or KOtBu as bases) .
  • Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is commonly used to protect the azetidine nitrogen, requiring acidic conditions (e.g., TFA) for removal .
  • Critical parameters : Solvent choice (e.g., THF or DMF), reaction time (12–24 hours), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yields. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the presence of the formyl (δ ~9.8 ppm), methoxymethyl (δ ~3.3–3.5 ppm), and Boc groups (δ ~1.4 ppm for tert-butyl) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving 3D conformations, particularly for verifying stereochemistry at the azetidine C3 position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₅: calc. 260.1498) .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

  • Over-oxidation of the formyl group : Use mild oxidizing agents (e.g., Swern oxidation) instead of harsh conditions .
  • Ring-opening of azetidine : Avoid prolonged exposure to strong acids/bases; employ low temperatures (0–5°C) during functionalization .
  • Byproducts from methoxymethylation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced Research Questions

Q. How does the electronic and steric environment of the azetidine ring influence reactivity in cross-coupling reactions?

The electron-rich methoxymethyl group enhances nucleophilicity at C3, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the tert-butyl group may slow kinetics. Computational studies (DFT) suggest that the C3-formyl group acts as an electron-withdrawing moiety, polarizing the ring and directing regioselectivity . Experimental data show improved coupling efficiency with Pd(OAc)₂/XPhos catalysts in toluene at 80°C .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

Discrepancies often arise from:

  • Solubility variations : Use standardized DMSO stock solutions (<1% v/v in assays) to prevent aggregation .
  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as biological activity may differ significantly (e.g., IC₅₀ varies 10-fold between R and S isomers) .
  • Target selectivity : SPR (Surface Plasmon Resonance) assays validate binding to specific enzymes/receptors, distinguishing true activity from off-target effects .

Q. Can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Docking studies : AutoDock Vina or Schrödinger Suite models predict binding poses. The formyl group forms hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR), while the methoxymethyl moiety occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD values <2 Å indicate stable binding .
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., –OCH₃ vs. –F) with activity trends .

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

  • Plasma stability assays : Incubate with mouse plasma (37°C, 24 hours); LC-MS monitors degradation. The Boc group hydrolyzes rapidly at pH <7, limiting oral bioavailability .
  • Pro-drug approaches : Replace the formyl group with a stabilized ketal or imine to enhance stability. In vivo studies in rodents show a 3-fold increase in half-life with a cyclopropyl ketal derivative .

Methodological Recommendations

  • For asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry at C3 .
  • For mechanistic studies : Use ¹⁸O isotopic labeling to trace formyl group oxidation pathways .
  • For biological assays : Combine SPR with ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .

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